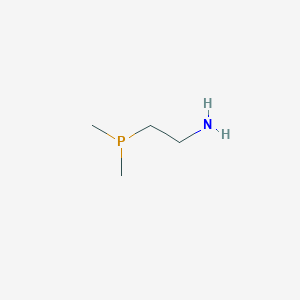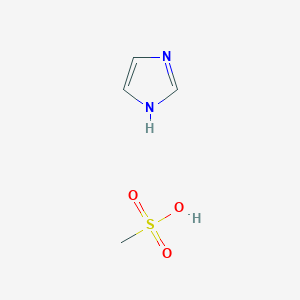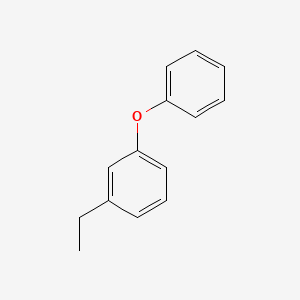![molecular formula C10H10N2O B14430050 9-Methoxy-5H-pyrido[2,3-c]azepine CAS No. 81675-05-0](/img/structure/B14430050.png)
9-Methoxy-5H-pyrido[2,3-c]azepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methoxy-5H-pyrido[2,3-c]azepine is a heterocyclic compound that belongs to the class of azepines It is characterized by a seven-membered ring containing one nitrogen atom and a methoxy group at the ninth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methoxy-5H-pyrido[2,3-c]azepine typically involves the photo-induced ring expansion of azido(methoxy)quinolines. For instance, the ring expansion of 8-azidoquinoline in methanol-potassium methoxide can yield this compound . The presence of a methoxy group at the sixth position significantly enhances the yield of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the reaction conditions mentioned above to achieve higher yields and purity on a larger scale.
Chemical Reactions Analysis
Types of Reactions
9-Methoxy-5H-pyrido[2,3-c]azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
9-Methoxy-5H-pyrido[2,3-c]azepine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Methoxy-5H-pyrido[2,3-c]azepine involves its interaction with specific molecular targets and pathways. The compound can act as a photosensitizer, generating reactive oxygen species upon exposure to light, which can induce cell death in cancer cells . This property makes it a promising candidate for photodynamic therapy.
Comparison with Similar Compounds
Similar Compounds
5H-Pyrido[3,2-c]azepine: Similar in structure but lacks the methoxy group.
9-Methoxy-5-(methylthio)-5H-pyrido[3,2-c]azepine: Contains a methylthio group instead of a methoxy group.
Uniqueness
9-Methoxy-5H-pyrido[2,3-c]azepine is unique due to its methoxy group, which enhances its chemical reactivity and potential applications. The presence of the methoxy group also influences its biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
81675-05-0 |
|---|---|
Molecular Formula |
C10H10N2O |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
9-methoxy-5H-pyrido[2,3-c]azepine |
InChI |
InChI=1S/C10H10N2O/c1-13-10-9-8(4-2-6-11-9)5-3-7-12-10/h2-4,6-7H,5H2,1H3 |
InChI Key |
MWBHPNHKIUZNIE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CCC2=C1N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4'-[(6-Hydroxyhexyl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B14429969.png)
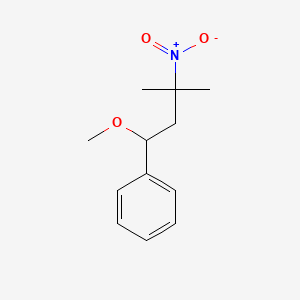
![1,3,3-Triphenyl-11-thia-1-azadispiro[3.0.5~5~.1~4~]undecan-2-one](/img/structure/B14429990.png)
![(Propane-2,2-diyl)bis[(dichloromethyl)stannane]](/img/structure/B14430001.png)
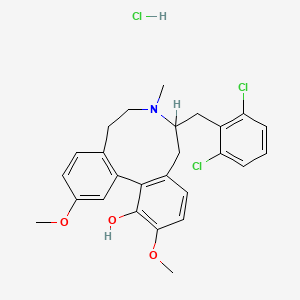
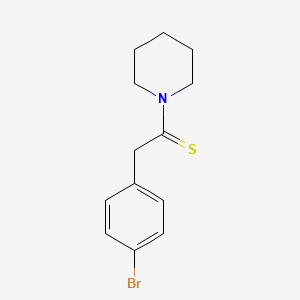
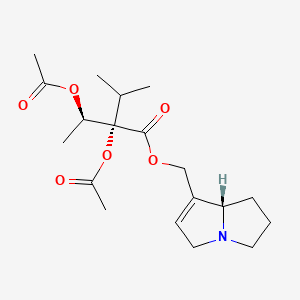
![5-Methyl-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14430025.png)
![1,4,7,10-Tetraazabicyclo[8.2.2]tetradecane](/img/structure/B14430027.png)

![2-{[(3-Iodophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14430036.png)
